PARP-1 Enzyme Inhibition: Compound 6b vs. Veliparib
In a head-to-head enzyme inhibition study, the 1H-benzo[d]imidazole-4-carboxamide derivative 6b demonstrated an IC50 value of 8.65 nM against PARP-1, representing a 44% improvement in inhibitory potency compared to the clinical PARP inhibitor Veliparib (ABT-888), which exhibited an IC50 of 15.54 nM under identical assay conditions [1]. This derivative was less potent than the clinical benchmark Olaparib (IC50 = 2.77 nM), establishing a clear potency ranking: Olaparib > 6b > Veliparib.
| Evidence Dimension | PARP-1 enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.65 nM |
| Comparator Or Baseline | Veliparib (IC50 = 15.54 nM); Olaparib (IC50 = 2.77 nM) |
| Quantified Difference | 44% improvement over Veliparib (8.65 nM vs 15.54 nM); 3.1-fold less potent than Olaparib |
| Conditions | In vitro PARP-1 enzyme inhibition assay |
Why This Matters
This data validates that the benzimidazole-4-carboxamide core can be elaborated to achieve enzyme potency between Veliparib and Olaparib, offering a balance of inhibitory activity suitable for lead optimization programs.
- [1] Wu K, et al. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Chem Biol Drug Des. 2023;101(6):1335-1347. doi:10.1111/cbdd.14216. View Source
